N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxamide
Description
N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrrolidine ring, a pyridine ring, and a phenolic group, making it a subject of interest for various chemical and biological studies.
Properties
IUPAC Name |
N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-5-3-6-15(21-13)16-7-4-10-22(16)19(24)20-12-14-8-9-18(25-2)17(23)11-14/h3,5-6,8-9,11,16,23H,4,7,10,12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVCKWJHVSIPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2CCCN2C(=O)NCC3=CC(=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine and phenolic groups through a series of substitution and coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions. These interactions can result in various pharmacological effects, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxamide shares structural similarities with other pyrrolidine and pyridine derivatives, such as:
- N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)piperidine-1-carboxamide
- N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)morpholine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable subject for ongoing research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
